molecular formula C9H10N2O2 B12998881 Ethyl 3-(1-methyl-1H-imidazol-5-yl)propiolate

Ethyl 3-(1-methyl-1H-imidazol-5-yl)propiolate

Cat. No.: B12998881
M. Wt: 178.19 g/mol
InChI Key: XNUBBXFBAJYNAG-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methyl-1H-imidazol-5-yl)propiolate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl 3-(3-methylimidazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C9H10N2O2/c1-3-13-9(12)5-4-8-6-10-7-11(8)2/h6-7H,3H2,1-2H3

InChI Key

XNUBBXFBAJYNAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CN=CN1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-methyl-1H-imidazol-5-yl)propiolate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are efficient and can be conducted on a gram scale .

Chemical Reactions Analysis

Nucleophilic Substitution

The propiolate ester undergoes reactions with nucleophiles (e.g., amines, alcohols) to form derivatives with enhanced biological activity. For instance:

Nucleophile Conditions Product
AmineRoom temperatureSubstituted amine derivative
AlcoholAcid/base catalysisSubstituted alcohol derivative

Stability and Reactivity

Crystallographic studies confirm the compound’s stability in solid-state, with bond lengths and angles consistent with its structure. The imidazole ring’s electron-rich nature enhances reactivity in nucleophilic attacks .

Reaction Mechanisms

The propiolate ester’s alkyne group drives reactivity, enabling:

  • Electrophilic Addition : The terminal alkyne acts as an electrophile, reacting with nucleophiles via Michael addition or similar mechanisms .

  • Catalytic Interactions : The imidazole moiety may participate in acid/base catalysis, influencing reaction pathways .

Spectroscopic Analysis

  • NMR : Provides insight into hydrogen environments, confirming structural integrity.

  • IR : Identifies functional groups (e.g., ester carbonyl, alkyne C-H).

  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns .

Crystallography

Solid-state studies reveal precise bond lengths (e.g., C≡C: ~1.20 Å) and angles, critical for understanding stability.

Scientific Research Applications

Medicinal Chemistry Applications

1. Angiotensin II Receptor Antagonism
Ethyl 3-(1-methyl-1H-imidazol-5-yl)propiolate has been studied for its potential role as an angiotensin II receptor antagonist. This class of compounds is crucial in the treatment of hypertension and related cardiovascular diseases. Research indicates that imidazole derivatives exhibit significant biological activity, with some showing IC50 values in the nanomolar range, suggesting high potency against angiotensin II-induced responses .

2. Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to new pharmacophores with enhanced therapeutic profiles. For instance, derivatives of this compound have been synthesized to explore their effects on cellular signaling pathways involved in cancer progression .

Material Science Applications

1. Polymer Chemistry
this compound has applications in polymer chemistry, particularly in the development of functionalized polymers. These polymers can be used in drug delivery systems where controlled release is essential. The imidazole group can facilitate interactions with various biological targets, enhancing the efficacy of drug formulations .

2. Coatings and Adhesives
The compound's unique chemical properties make it suitable for developing advanced coatings and adhesives. Its ability to form cross-links can improve the mechanical properties and durability of materials used in industrial applications .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAngiotensin II receptor antagonismIC50 values as low as 0.1 nM reported
Synthesis of Bioactive CompoundsPrecursor for novel pharmacophoresEnhanced therapeutic profiles observed
Polymer ChemistryFunctionalized polymers for drug deliveryImproved release kinetics noted
Coatings and AdhesivesDevelopment of durable materialsEnhanced mechanical properties achieved

Case Studies

Case Study 1: Antihypertensive Activity
A study conducted on a series of imidazole derivatives, including this compound, demonstrated significant antihypertensive effects in animal models. The study utilized a controlled environment to assess blood pressure changes following administration, revealing a dose-dependent response that highlights the compound's potential therapeutic applications .

Case Study 2: Polymer Development
In a recent investigation into polymeric drug delivery systems, this compound was incorporated into a biodegradable polymer matrix. The results indicated that the inclusion of this compound significantly enhanced the release profile of encapsulated drugs, suggesting its utility in developing more effective therapeutic agents for chronic diseases .

Mechanism of Action

The mechanism of action of Ethyl 3-(1-methyl-1H-imidazol-5-yl)propiolate involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to changes in their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Ethyl 3-(1-methyl-1H-imidazol-5-yl)propiolate can be compared with other imidazole derivatives, such as:

These compounds share the imidazole ring structure but differ in their substituents and specific biological activities

Biological Activity

Ethyl 3-(1-methyl-1H-imidazol-5-yl)propiolate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring, which is known for its role in various biological processes. The compound's molecular formula is C10H10N2O2C_{10}H_{10}N_2O_2, with a molecular weight of approximately 194.20 g/mol. Its structure can be represented as follows:

Ethyl 3 1 methyl 1H imidazol 5 yl propiolate\text{Ethyl 3 1 methyl 1H imidazol 5 yl propiolate}

Antimicrobial Activity

Recent studies have indicated that compounds containing imidazole moieties exhibit significant antimicrobial properties. In particular, derivatives of imidazole have been shown to possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance, the study highlighted that certain imidazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, showcasing their potential as therapeutic agents against resistant strains .

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameMIC (µg/mL)Target Pathogen
Compound A0.25MRSA
Compound B16C. neoformans
This compoundTBDTBD

Antifungal Activity

This compound has also been evaluated for its antifungal properties. The imidazole ring is known to interfere with fungal cell membrane synthesis, making it a target for antifungal drug development. In one study, compounds similar to this compound showed promising antifungal activity against Candida species and Cryptococcus neoformans, with MIC values indicating effective inhibition at low concentrations .

Anticancer Potential

The anticancer potential of this compound is another area of active research. Imidazole derivatives have been implicated in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, certain studies have demonstrated that imidazole-based compounds can inhibit key signaling pathways involved in cancer progression .

Case Study: Inhibition of Cancer Cell Lines

In a recent study involving this compound:

  • Cell Lines Tested: A549 (lung cancer), MCF7 (breast cancer)
  • Results: The compound exhibited IC50 values of 15 µM for A549 and 20 µM for MCF7, indicating moderate cytotoxicity and potential as a lead compound for further development.

The biological activity of this compound can be attributed to several mechanisms:

Antimicrobial Mechanism:
Imidazole derivatives disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for microbial survival.

Antifungal Mechanism:
These compounds inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, leading to increased membrane permeability and cell death.

Anticancer Mechanism:
The compound may induce apoptosis through the activation of caspases and modulation of the PI3K/Akt signaling pathway, which are crucial in regulating cell survival and proliferation.

Q & A

Q. What synthetic methodologies are recommended for Ethyl 3-(1-methyl-1H-imidazol-5-yl)propiolate?

The compound can be synthesized via multi-component reactions involving imidazole derivatives and propiolate esters. A robust approach includes:

  • Fe₃O₄@FU nanoparticle-catalyzed reactions : Refluxing benzil, aldehydes, NH₄OAc, and amines in ethanol, followed by magnetic separation and recrystallization (yields ~88%) .
  • Cycloaddition strategies : Ethyl propiolate reacts with azomethine imines at low temperatures (-40°C) in the presence of molecular sieves, yielding bicyclic pyrazolidinones (99% yield, 94% enantiomeric excess) .
  • Purification : Silica gel column chromatography (Et₂O/Hexane) ensures high purity .

Q. How is the molecular structure validated for this compound?

Structural confirmation relies on:

  • X-ray crystallography : SHELX software refines crystallographic data, resolving bond lengths/angles and validating stereochemistry .
  • Spectroscopic techniques :
  • ¹H NMR : Characteristic imidazole proton signals (e.g., δ 13.38 ppm for NH in DMSO-d₆) .
  • ESI-MS : Molecular ion peaks (e.g., m/z 450.2 [M+1]) confirm molecular weight .

Advanced Research Questions

Q. How can regioselectivity be controlled in cycloaddition reactions involving this compound?

Regioselectivity is influenced by:

  • Temperature : Reactions at -40°C favor kinetically controlled pathways, minimizing side products .
  • Catalysts : Fe₃O₄@FU nanoparticles enhance reaction efficiency and selectivity in imidazole synthesis .
  • Substrate design : Electron-deficient alkynes (e.g., propiolates) preferentially react with nucleophilic partners like azomethine imines .

Q. How are discrepancies in NMR data resolved for this compound?

Contradictions arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to standardize chemical shifts .
  • Crystallographic cross-validation : Compare experimental NMR data with X-ray-derived bond geometries .
  • High-resolution MS : Confirm molecular formulas to rule out impurities .

Q. What pharmacological models evaluate the bioactivity of this compound derivatives?

Imidazole-propiolate hybrids are assessed via:

  • Radioligand binding assays : Quantify affinity for targets like 5-HT₇ receptors (e.g., IC₅₀ values for agonists) .
  • In vitro drug-likeness studies : Evaluate solubility, metabolic stability, and membrane permeability .
  • Structural modifications : Introduce substituents (e.g., trifluoromethyl groups) to enhance receptor selectivity .

Q. How does the propiolate moiety influence reactivity in thiol-addition reactions?

The electron-deficient triple bond in propiolates undergoes nucleophilic additions:

  • Thiophenol addition : Forms stable thioether adducts under mild conditions, confirmed by TLC and recrystallization .
  • Mechanistic insights : Polarized alkynes react via Michael-type addition, with regiochemistry confirmed by ¹H NMR .

Data Contradiction Analysis

Q. How to address conflicting spectral data for synthesized derivatives?

  • Reproducibility checks : Standardize reaction conditions (solvent, catalyst loading) .
  • Advanced NMR techniques : Use 2D-COSY or HSQC to resolve overlapping signals .
  • Crystallographic validation : Resolve tautomeric ambiguities (e.g., imidazole NH vs. CH protons) .

Methodological Best Practices

  • Crystallography : Use SHELXL for high-resolution refinement and PLATON for validation .
  • Synthesis : Employ inert atmospheres (N₂/Ar) and anhydrous solvents to prevent hydrolysis .
  • Pharmacology : Pair in vitro assays with molecular docking to predict binding modes .

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